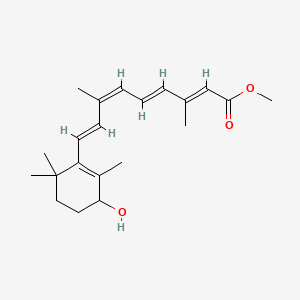
rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester involves multiple steps, starting from the appropriate retinoic acid derivatives. The process typically includes esterification reactions, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other retinoic acid derivatives and related compounds.
Biology: Studied for its role in cellular differentiation and gene expression regulation.
Industry: Utilized in the production of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene expression regulation. This binding leads to the activation or repression of target genes, resulting in various biological effects such as cellular differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
9-cis-Retinoic Acid: A related compound with similar biological activities but different chemical properties.
All-trans-Retinoic Acid: Another retinoic acid derivative with distinct molecular targets and pathways.
13-cis-Retinoic Acid: A retinoic acid isomer with unique therapeutic applications.
Uniqueness: rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester is unique due to its specific chemical structure, which allows it to interact with retinoic acid receptors in a distinct manner.
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14,19,22H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |
InChI Key |
RLAYPMFOLMBAIN-WNACIYAKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


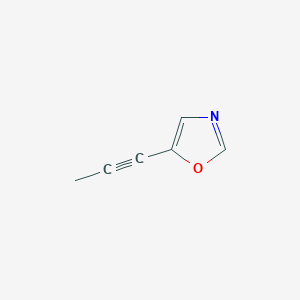
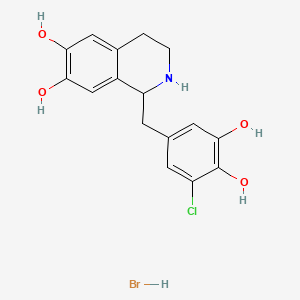
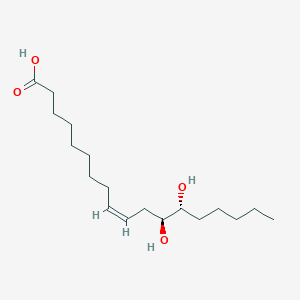
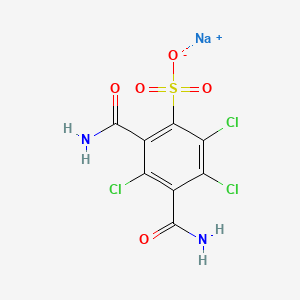
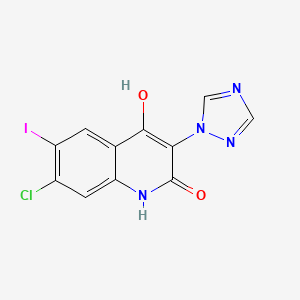
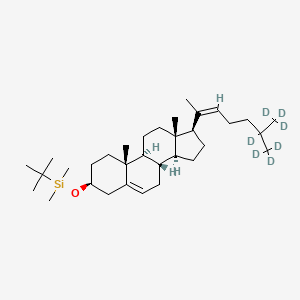
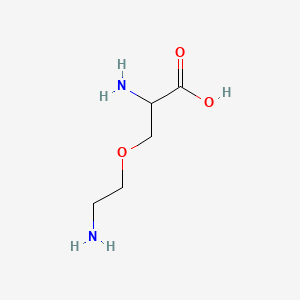
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
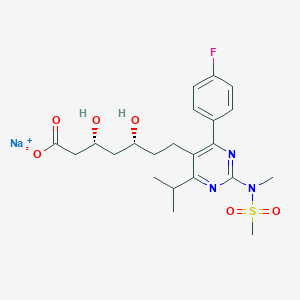
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
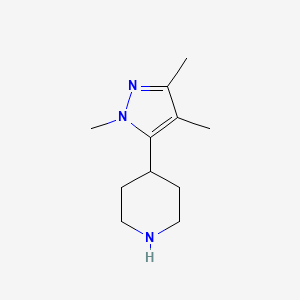
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

